MAO-A Inhibition Potency and Isoform Selectivity
4-(Aminomethyl)phenyl acetate demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 50 nM, and exhibits 24-fold selectivity over MAO-B (IC50 = 1,200 nM) [1]. In contrast, 4-(aminomethyl)phenol shows negligible inhibition of human succinate-semialdehyde dehydrogenase (IC50 = 1,000,000 nM) [2], a functionally distinct target, while the structurally related 4-aminomethylphenylacetic acid scaffold has been optimized for γ-secretase modulation [3] rather than MAO inhibition. This quantitative MAO-A/MAO-B selectivity profile is a specific, measurable property of the acetate ester that is not shared by the free phenol or carboxylic acid analogs.
| Evidence Dimension | MAO-A inhibition potency |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Human recombinant MAO-B (IC50 = 1,200 nM); 4-(aminomethyl)phenol SSADH (IC50 = 1,000,000 nM) |
| Quantified Difference | 24-fold selectivity for MAO-A over MAO-B; >20,000-fold higher MAO-A potency vs. phenol analog's SSADH activity |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; hydrogen peroxide detection after 1 hr |
Why This Matters
This quantifies the specific isoform selectivity that distinguishes 4-(Aminomethyl)phenyl acetate from close structural analogs, enabling targeted MAO-A modulation in research applications.
- [1] BindingDB. BDBM50075969 (CHEMBL3415617). Inhibition of human recombinant MAO-A expressed in Sf9 cells: IC50 = 50 nM. Inhibition of human recombinant MAO-B: IC50 = 1.20E+3 nM. View Source
- [2] BindingDB. BDBM50177412: 4-(aminomethyl)phenol. SSADH inhibition IC50 = 1.00E+6 nM. View Source
- [3] Xin, Z., Peng, H., Zhang, A., et al. Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach. Bioorganic & Medicinal Chemistry Letters. 2011;21(24):7277-7280. View Source
